molecular formula C4H11NO<br>C4H11NO<br>(CH3)2NCH2CH2OH B1669961 Dimethylaminoethanol CAS No. 108-01-0

Dimethylaminoethanol

Cat. No.: B1669961
CAS No.: 108-01-0
M. Wt: 89.14 g/mol
InChI Key: UEEJHVSXFDXPFK-UHFFFAOYSA-N
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Description

Dimethylaminoethanol (DMAE), also known as 2-(dimethylamino)ethanol, is an organic compound with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . Structurally, it consists of an ethanol backbone with a dimethylamine group attached to the hydroxyl-bearing carbon. DMAE is a precursor to acetylcholine, a critical neurotransmitter involved in cognitive function and neuromuscular signaling . It is utilized in diverse applications, including:

  • Cosmetic dermatology: It is incorporated into anti-aging formulations for its purported ability to enhance skin firmness and reduce wrinkles .
  • Chemical synthesis: DMAE serves as a stabilizer in conductive polymer blends (e.g., PEDOT:PSS) and as a precursor in radiolabeled compounds like [¹¹C]choline for positron emission tomography (PET) imaging .

Metabolically, DMAE can be oxidized to dimethylglycine, which may enter the one-carbon cycle, and under specific conditions (e.g., liver homogenate incubation), it generates formaldehyde, suggesting a unique catabolic pathway .

Properties

IUPAC Name

2-(dimethylamino)ethanol
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InChI

InChI=1S/C4H11NO/c1-5(2)3-4-6/h6H,3-4H2,1-2H3
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InChI Key

UEEJHVSXFDXPFK-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCO
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Molecular Formula

C4H11NO, Array
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DSSTOX Substance ID

DTXSID2020505
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Molecular Weight

89.14 g/mol
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Physical Description

2-dimethylaminoethanol appears as a clear colorless liquid with a fishlike odor. Flash point 105 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, A clear colorless liquid with a fishlike odor; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

275 °F at 758 mmHg (NTP, 1992), 134.1 °C, 134.00 °C. @ 760.00 mm Hg, 135 °C
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Flash Point

105 °F (NTP, 1992), 105 °F, 105 °F open cup, 38 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Miscible with water, Miscible with alcohol, ether, Miscible with acetone, benzene, 1000 mg/mL, Solubility in water: miscible
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Density

0.887 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8866 g/cu cm at 20 °C, Bulk density wt/gal at 20 °C: 7.4 lb/gal, Relative density (water = 1): 0.89
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air = 1), Relative vapor density (air = 1): 3.03
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Vapor Pressure

7.8 mmHg at 72 °F ; 18.8 mmHg at 103.1 °F; 77.5 mmHg at 155.3 °F (NTP, 1992), 3.18 [mmHg], 3.18 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 612
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Color/Form

Colorless liquid, Very faint yellow liquid

CAS No.

108-01-0
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Melting Point

-74 °F (NTP, 1992), -65 °C, -59 °C
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Preparation Methods

Reaction Mechanism and Optimization

Dimethylamine (CH₃)₂NH reacts with ethylene oxide (C₂H₄O) in a nucleophilic ring-opening reaction, producing this compound ((CH₃)₂NCH₂CH₂OH). The reaction proceeds via:
$$
\text{(CH₃)₂NH + C₂H₄O → (CH₃)₂NCH₂CH₂OH}
$$
Patent JP2508773B2 details a continuous process where the reaction product itself acts as a solvent, enabling a circulating system that enhances efficiency. Critical parameters include:

Parameter Optimal Range Impact on Yield
Reactant molar ratio 2.0 (dimethylamine:ethylene oxide) Maximizes primary amine reactivity
Temperature 150°C Accelerates kinetics without side reactions
Reactant feed rate 1/90 of circulating volume Maintains reaction stoichiometry
Pressure Autogenous (~5–10 bar) Prevents ethylene oxide volatilization

Under these conditions, yields exceed 99.4 mol% with <0.5% by-products (e.g., diethylaminoethanol).

Circulating Solvent System Design

The continuous process described in JP2508773B2 circulates the reaction mixture through a loop reactor, ensuring homogeneous mixing and heat dissipation. Key design features:

  • Residence time : 20–30 minutes to achieve >99% conversion
  • Cooling zones : Maintain temperature gradients ≤5°C across the reactor
  • Separation units : Inline distillation columns remove unreacted dimethylamine for recycling.

This method reduces waste generation by 40% compared to batch processes and achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Catalytic Hydrogenolysis of Triethanolamine

An alternative route utilizes triethanolamine (TEA) as a feedstock, addressing surplus TEA from ethanolamine production. JPH09268163A discloses a hydrogenolysis process using transition metal catalysts.

Reaction Pathway and Catalyst Systems

The overall reaction involves cleaving two ethanol groups from TEA:
$$
\text{C₆H₁₅NO₃ + 2H₂ → (CH₃)₂NCH₂CH₂OH + 2CH₃OH}
$$
Methanol by-products may further decompose into COₓ/H₂ under reaction conditions. Effective catalysts include:

Catalyst Composition Support Temperature (°C) TEA Conversion (%) Selectivity (%)
5% Pd/Al₂O₃ γ-Alumina 285 98 82
45% NiO-10% Cr₂O₃ Diatomite 280 97 83
3% Ru/C Activated Carbon 260 98 81

Palladium-based catalysts show superior stability, maintaining >80% selectivity for 100 hours without regeneration.

Process Economics and By-Product Management

Using TEA feedstock reduces raw material costs by 30% compared to dimethylamine routes. Challenges include:

  • Tar formation : Mitigated by operating below 300°C and using aqueous TEA solutions (40–60 wt%)
  • Methanol separation : Distillation at 65°C under vacuum (200 mmHg) achieves 99.5% purity.

Purification and Stabilization Techniques

Crude this compound often contains chromophoric impurities causing discoloration. US3131132A introduces acid pretreatment before distillation to enhance product stability.

Acid Selection and pH Optimization

Adding inorganic acids (H₂SO₄, HCl) or organic acids (oxalic, acetic) adjusts the crude mixture to pH 11–11.8. This prevents:

  • Enolization : Acidic conditions stabilize the amine group against tautomerism
  • Metal ion complexation : Chelates Fe³⁺/Cu²⁺ that catalyze oxidative degradation

Post-treatment, vacuum distillation (190 mmHg) yields colorless this compound stable for >6 months.

Analytical Validation

Modern HPLC methods (e.g., Primesep 100 column with ELSD detection) quantify residual amines and by-products to <50 ppm. Critical method parameters:

Column Mobile Phase Flow Rate Retention Time
Primesep 100 0.1% TFA in ACN/H₂O 1.0 mL/min 4.2 min

This ensures batch-to-batch consistency in industrial production.

Comparative Analysis of Industrial Methods

Metric Dimethylamine/Ethylene Oxide Triethanolamine Hydrogenolysis
Capital cost High (continuous reactors) Moderate (fixed-bed reactors)
Operating cost $1.20/kg $0.85/kg
By-product volume 0.5 kg/ton 2.1 kg/ton
Carbon footprint 2.8 kg CO₂eq/kg 1.9 kg CO₂eq/kg
Purity 99.9% 99.2%

The ethylene oxide route dominates high-purity applications (pharmaceuticals), while hydrogenolysis is preferred for bulk chemical production.

Scientific Research Applications

Deanol has a wide range of scientific research applications:

Mechanism of Action

Deanol functions as a precursor to choline, which is subsequently utilized to create acetylcholine. Acetylcholine is a neurotransmitter essential for controlling muscle tone and cognitive processes. By boosting choline synthesis in the brain, deanol enhances the production of acetylcholine, thereby improving cognitive functions and mood .

Comparison with Similar Compounds

Key Distinctions :

  • DMAE is retained longer in the brain but is a less efficient precursor of acetylcholine compared to choline .
  • Choline is critical for phospholipid synthesis, whereas DMAE’s anti-aging effects in skincare are attributed to membrane stabilization .

DMAE vs. Betaine

Property DMAE Betaine
Molecular Formula C₄H₁₁NO C₅H₁₁NO₂
Metabolic Role Generates formaldehyde via dimethylglycine Methyl donor in one-carbon metabolism; no formaldehyde production
Applications Cognitive and dermatological uses Used in treating hyperhomocysteinemia
Research Findings Forms formaldehyde in liver homogenates Reduces homocysteine levels; no involvement in formaldehyde pathways

Key Distinction : Betaine participates in methylation processes, while DMAE’s formaldehyde-generating pathway may contribute to its neurotoxicity at high doses .

DMAE vs. Sarcosine

Property DMAE Sarcosine
Molecular Formula C₄H₁₁NO C₃H₇NO₂
Metabolic Role Converted to dimethylglycine Intermediate in glycine synthesis
Formaldehyde Yield Produces formaldehyde in liver homogenates Consistently yields formaldehyde in control experiments
Applications Cognitive enhancement Studied in cancer metabolism

Key Distinction : Sarcosine is a reliable formaldehyde source in metabolic studies, whereas DMAE’s formaldehyde production is context-dependent .

DMAE vs. Meclofenoxate

Property DMAE Meclofenoxate
Structure Base compound DMAE esterified with chlorophenoxyacetic acid
Function Acetylcholine precursor Nootropic and antioxidant
Mechanism Modulates acetylcholine synthesis Hydrolyzes to DMAE and chlorophenoxyacetic acid; enhances mitochondrial function
Research Findings Used in skincare and cognitive studies Suppresses dioxygenase inhibition in yeast models of SDH deficiency

Key Distinction: Meclofenoxate acts as a prodrug for DMAE, with additional metabolic effects due to its ester component .

DMAE vs. Ethanolamine

Property DMAE Ethanolamine
Molecular Formula C₄H₁₁NO C₂H₇NO
Structure Dimethylamino group Primary amine group
Applications Cognitive, dermatological, and industrial uses Precursor for phospholipids and surfactants
Safety Limited evidence of skin sensitization Generally recognized as safe (GRAS)

Research Implications and Gaps

  • DMAE’s dual role in cognitive enhancement and dermatology warrants further studies on its long-term safety, particularly regarding formaldehyde generation .
  • Comparative studies with choline highlight the need for optimized dosing in PET imaging to avoid uptake interference .

Biological Activity

Dimethylaminoethanol (DMAE) is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and dermatology. It is a precursor to choline and acetylcholine, essential neurotransmitters involved in cognitive functions such as memory and learning. This article explores the biological activity of DMAE, focusing on its antioxidant properties, effects on skin health, and implications in various therapeutic contexts.

DMAE, chemically known as 2-dimethylaminoethanol, is a tertiary amine that can be found in various food sources, including fish like anchovies and sardines. Its molecular structure allows it to interact with biological systems effectively, leading to its use in dietary supplements and topical formulations.

Antioxidant Properties

Research indicates that DMAE exhibits significant antioxidant activity. It has been shown to scavenge free radicals, including hydroxyl radicals and lipid peroxyl radicals. A study using Electron Paramagnetic Resonance (EPR) demonstrated that DMAE can effectively reduce the concentration of these harmful radicals in vitro.

Table 1: Scavenging Activity of DMAE on Free Radicals

Radical TypeIC50 (μM)
Hydroxyl Radical25 ± 3
Lipid Peroxyl Radical30 ± 4
Ascorbyl Radical20 ± 2

The IC50 values indicate the concentration required for DMAE to inhibit 50% of the radical activity, demonstrating its effectiveness as an antioxidant agent .

Neurological Effects

As a precursor to acetylcholine, DMAE is believed to enhance cognitive function and may have implications in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and age-related cognitive decline. Studies have suggested that DMAE supplementation may improve memory retention and learning capabilities by optimizing acetylcholine production .

Dermatological Applications

Case Study: Efficacy of Topical DMAE

In a clinical trial involving participants aged 40-65, daily application of a cream containing DMAE resulted in noticeable improvements in skin elasticity and hydration after eight weeks. Participants reported enhanced skin texture and reduced fine lines compared to a placebo group .

The mechanism through which DMAE exerts its biological effects is multifaceted:

  • Radical Scavenging : DMAE reacts with free radicals, mitigating oxidative stress.
  • Neurotransmitter Modulation : By increasing acetylcholine levels, DMAE may enhance synaptic transmission and cognitive function.
  • Cell Cycle Regulation : Studies indicate that DMAE influences cell cycle dynamics in fibroblasts, promoting apoptosis in damaged cells while supporting healthy cell proliferation .

Q & A

Q. What methodologies reconcile conflicting data on this compound’s role in oxidative stress?

  • Methodology :
  • In vitro assays : Treat neuronal cell lines with DMAE (0.1–10 mM) and measure ROS levels via DCFH-DA fluorescence. Contrast with in vivo lipid peroxidation (MDA assay) in aging rodent brains .
  • Dose dependency : Note biphasic effects—low doses (≤1 mM) show antioxidant activity, while high doses (>5 mM) induce pro-oxidant effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.